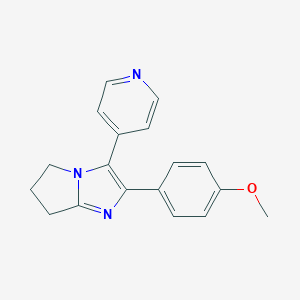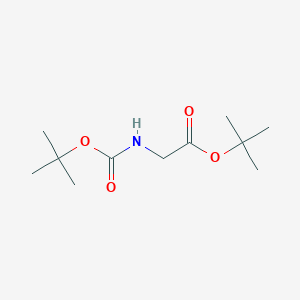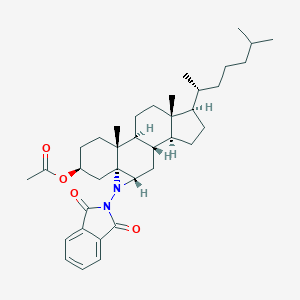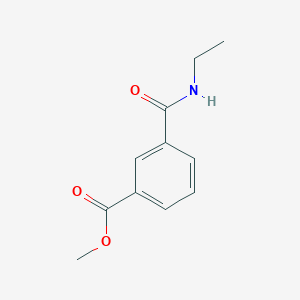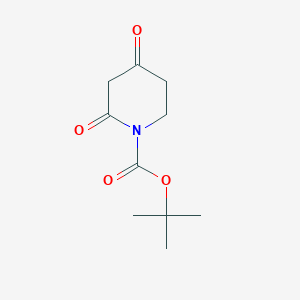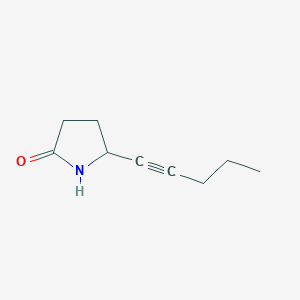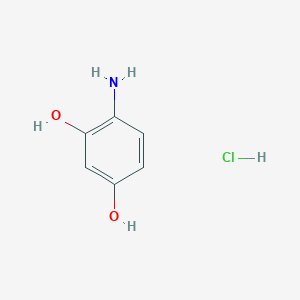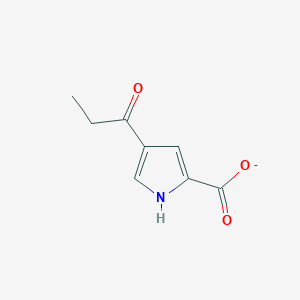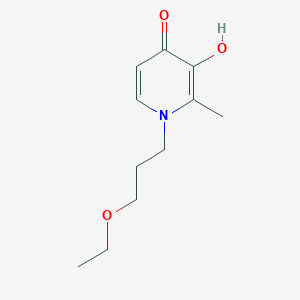
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one, also known as L-MTP-PE, is a synthetic compound that has been studied for its potential use in immunotherapy. This compound has been shown to have promising anti-tumor effects in preclinical studies, making it a potential candidate for cancer treatment. In
Mechanism Of Action
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one works by activating the immune system to attack tumor cells. Specifically, it binds to CD1d molecules on antigen-presenting cells, leading to the activation of natural killer T cells. These cells then release cytokines that stimulate other immune cells to attack the tumor cells.
Biochemical And Physiological Effects
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one has been shown to have several biochemical and physiological effects. It has been shown to increase the production of cytokines, such as interferon-gamma and interleukin-12, which play a role in activating the immune system. It has also been shown to increase the number of natural killer T cells in the body.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one in lab experiments is that it has been shown to have promising anti-tumor effects in preclinical studies. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its efficacy in humans. Additionally, the synthesis method for 1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one is complex and may be difficult to reproduce in large quantities.
Future Directions
Future research on 1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one could focus on several areas. One area of research could be to further understand its mechanism of action and how it interacts with the immune system. Another area of research could be to explore its potential use in combination with other immunotherapies or chemotherapy drugs. Additionally, research could focus on developing more efficient synthesis methods for 1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one to facilitate its use in clinical trials.
Synthesis Methods
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one is synthesized through a multi-step process that involves the reaction of 2-methyl-4-hydroxypyridine with ethyl acrylate to form 2-methyl-4-(2-ethoxy-2-oxoethyl)pyridine. This compound is then reacted with sodium borohydride to reduce the ethoxy group to an ethyl group, forming 2-methyl-4-(2-ethyl-2-oxoethyl)pyridine. The final step involves the reaction of this compound with phosphocholine to form 1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one.
Scientific Research Applications
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one has been studied for its potential use in immunotherapy for cancer treatment. Preclinical studies have shown that 1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one can stimulate the immune system to attack tumor cells, leading to tumor regression in animal models. This compound has also been studied for its potential use in treating infectious diseases, such as tuberculosis.
properties
CAS RN |
118178-81-7 |
|---|---|
Product Name |
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one |
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-(3-ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one |
InChI |
InChI=1S/C11H17NO3/c1-3-15-8-4-6-12-7-5-10(13)11(14)9(12)2/h5,7,14H,3-4,6,8H2,1-2H3 |
InChI Key |
RDBPFOOVDDQURR-UHFFFAOYSA-N |
SMILES |
CCOCCCN1C=CC(=O)C(=C1C)O |
Canonical SMILES |
CCOCCCN1C=CC(=O)C(=C1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



